

GPR40 agonist 5 solubility in DMSO and cell culture media

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Compound of Interest

Compound Name: GPR40 agonist 5

Cat. No.: B15142821

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Application Notes and Protocols: GPR40 Agonist 5

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Introduction

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor predominantly expressed in pancreatic β -cells. It is activated by medium and long-chain free fatty acids (FFAs). The activation of GPR40 by agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS). This makes GPR40 an attractive therapeutic target for type 2 diabetes. These application notes provide detailed protocols for the handling and use of a representative GPR40 agonist, referred to here as "**GPR40 Agonist 5**," with a focus on its solubility in DMSO and cell culture media. The data and protocols are based on the well-characterized GPR40 agonist, TAK-875 (Fasiglifam).

Product Information

Compound Name	GPR40 Agonist 5 (using TAK-875 as a representative example)
IUPAC Name	(2S)-2-((3-(4-((4-methyl-1,3-thiazol-5-yl)methoxy)phenyl)phenyl)methoxy)propanoic acid
Molecular Formula	C22H21NO4S
Molecular Weight	411.5 g/mol
CAS Number	1000577-63-9 (for TAK-875)

Solubility Data

The solubility of a compound is a critical factor in ensuring accurate and reproducible results in in-vitro assays. The following table summarizes the solubility of our representative GPR40 agonist, TAK-875. It is highly recommended to perform solubility tests for your specific lot and experimental conditions.

Solvent	Solubility	Notes
DMSO (Dimethyl Sulfoxide)	≥ 41.2 mg/mL (≥ 100 mM)	Stock solutions are typically prepared in DMSO.
Ethanol	Insoluble	Not a recommended solvent.
Water	Insoluble	Not a recommended solvent for initial stock preparation.
Cell Culture Media (e.g., DMEM, RPMI-1640)	Variable	Solubility is significantly lower than in DMSO. Final concentration is typically in the nM to μM range. It is crucial to ensure the final DMSO concentration in the media is non-toxic to cells (generally <0.1%).

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

- **Weighing the Compound:** Accurately weigh a small amount of the GPR40 agonist powder using an analytical balance. For example, weigh 1 mg of the compound.
- **Calculating the Volume of DMSO:** Calculate the required volume of DMSO to achieve a 10 mM concentration.
 - Formula: $\text{Volume } (\mu\text{L}) = (\text{Weight (mg)} / \text{Molecular Weight (g/mol)}) * 100,000$
 - Example (for 1 mg of TAK-875): $\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 411.5 \text{ g/mol}) * 100,000 = 243.0 \mu\text{L}$
- **Dissolving the Compound:** Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
- **Ensuring Complete Solubilization:** Vortex the solution for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure no particulates are present.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

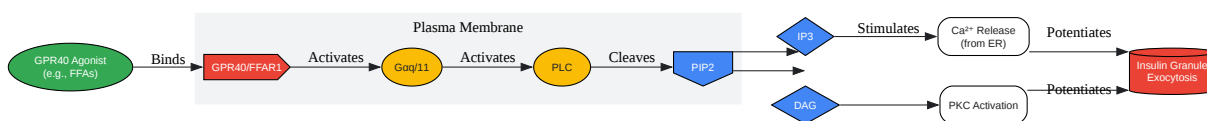
Preparation of Working Solutions in Cell Culture Media

- **Thaw Stock Solution:** Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
- **Serial Dilution:** Perform a serial dilution of the stock solution to create an intermediate stock. For example, to achieve a final concentration of 10 μM in your assay, you might first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 μM intermediate solution.
- **Final Dilution:** Add the appropriate volume of the intermediate stock to your cell culture media to reach the desired final concentration.
 - Important: Add the agonist solution to the media while vortexing or swirling to ensure rapid and uniform mixing, which helps prevent precipitation. .

- **DMSO Concentration Control:** Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions, including the vehicle control. The final DMSO concentration should ideally be kept below 0.1% to minimize solvent-induced cellular effects.

GPR40 Signaling Pathway

Activation of GPR40 by a fatty acid or a synthetic agonist like **GPR40 Agonist 5** in pancreatic β -cells initiates a signaling cascade that potentiates insulin secretion in a glucose-dependent manner. The primary pathway involves the $G\alpha_q$ subunit of the G-protein.

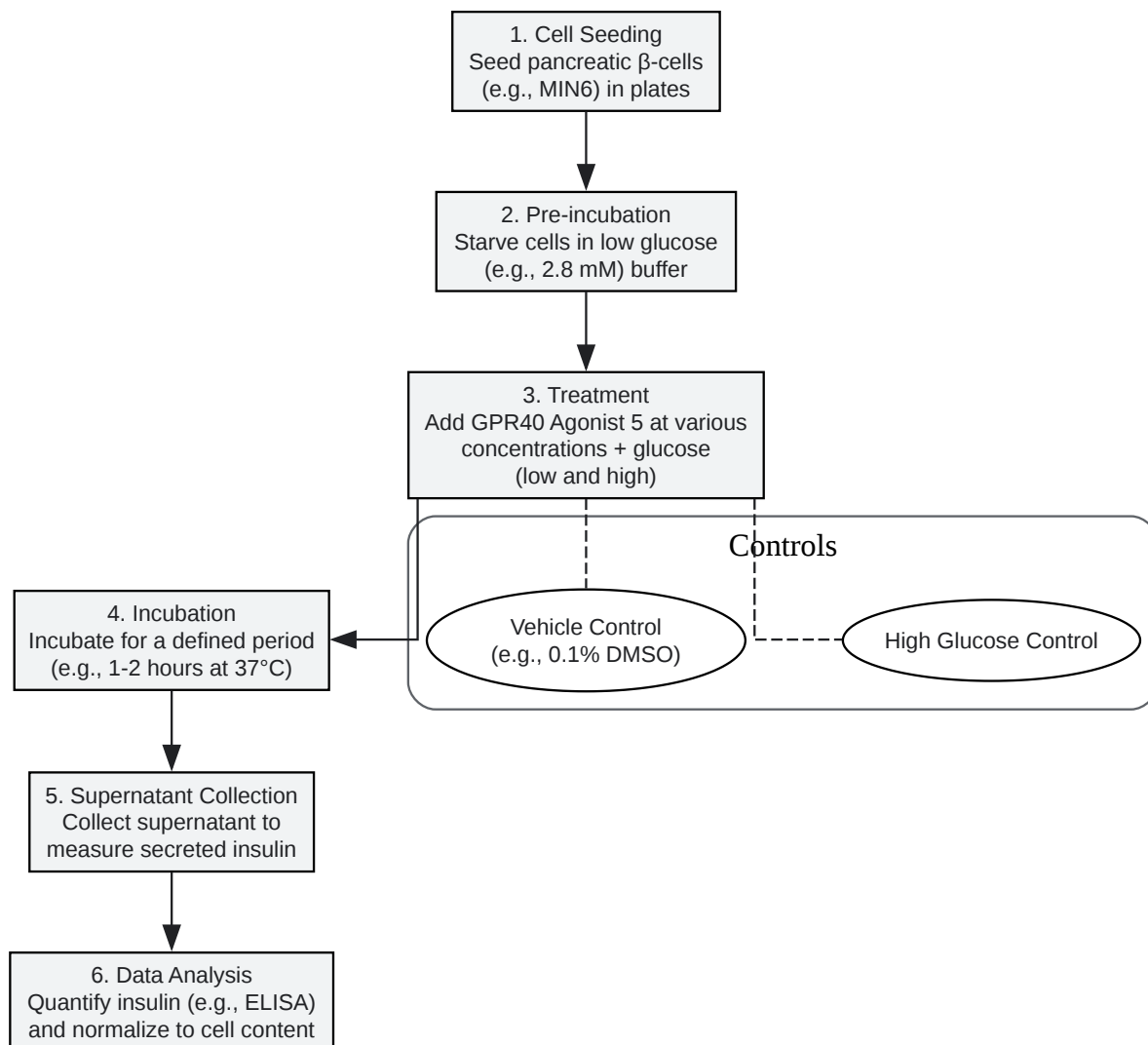


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Caption: GPR40 signaling pathway in pancreatic β -cells.

Experimental Workflow: In-Vitro Cell-Based Assay

The following diagram outlines a typical workflow for assessing the activity of **GPR40 Agonist 5** in a cell-based assay, such as a glucose-stimulated insulin secretion (GSIS) assay using a pancreatic β -cell line (e.g., MIN6, INS-1).



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Caption: Workflow for a GPR40 agonist activity assay.

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